molecular formula C20H19ClN4O5 B11428102 2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide

2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11428102
M. Wt: 430.8 g/mol
InChI Key: AQLNFLZXYMIKSI-UHFFFAOYSA-N
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Description

2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a nitro group, and a methoxyphenyl-oxadiazole moiety. Its unique structure suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide typically involves multiple steps. One common approach includes:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methoxybenzohydrazide with a suitable nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.

    Nitration of the benzamide core: The benzamide core can be nitrated using a mixture of concentrated nitric and sulfuric acids.

    Coupling reactions: The final step involves coupling the oxadiazole moiety with the nitrated and chlorinated benzamide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methoxyphenyl)nicotinamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-nitro-N-(propan-2-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C20H19ClN4O5

Molecular Weight

430.8 g/mol

IUPAC Name

2-chloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C20H19ClN4O5/c1-12(2)24(20(26)16-10-14(25(27)28)6-9-17(16)21)11-18-22-19(23-30-18)13-4-7-15(29-3)8-5-13/h4-10,12H,11H2,1-3H3

InChI Key

AQLNFLZXYMIKSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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